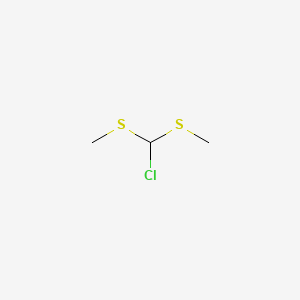![molecular formula C17H13FN2O4 B14500339 2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline CAS No. 63624-45-3](/img/structure/B14500339.png)
2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline is a chemical compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Fluorobenzyloxy Substitution: The p-fluorobenzyloxy group is introduced through an etherification reaction using p-fluorobenzyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The methoxy and fluorobenzyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, bases.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized quinoline derivatives.
Wirkmechanismus
The mechanism of action of 2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[7-(Fluorobenzyloxy)-4-oxo-4H-chromen-3-yl]-1-hydroxyimidazoles
- 2-[4-(Fluorobenzyloxy)-benzylamino]propionamide
Uniqueness
2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the p-fluorobenzyloxy group enhances its lipophilicity, while the nitro group contributes to its potential as a bioactive molecule. This combination of properties makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
63624-45-3 |
|---|---|
Molekularformel |
C17H13FN2O4 |
Molekulargewicht |
328.29 g/mol |
IUPAC-Name |
2-[(4-fluorophenyl)methoxy]-6-methoxy-8-nitroquinoline |
InChI |
InChI=1S/C17H13FN2O4/c1-23-14-8-12-4-7-16(19-17(12)15(9-14)20(21)22)24-10-11-2-5-13(18)6-3-11/h2-9H,10H2,1H3 |
InChI-Schlüssel |
VJUMLBGJLFKKGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=C1)C=CC(=N2)OCC3=CC=C(C=C3)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



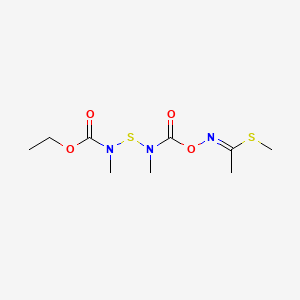
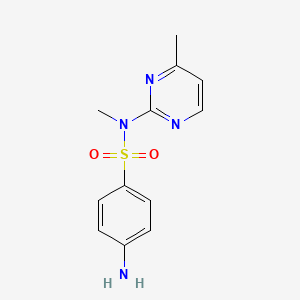
![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)
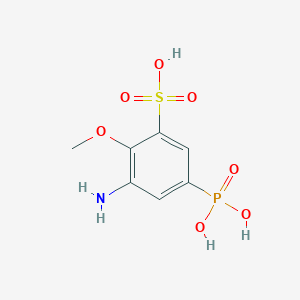


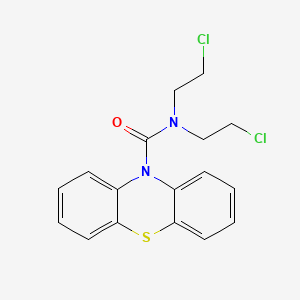
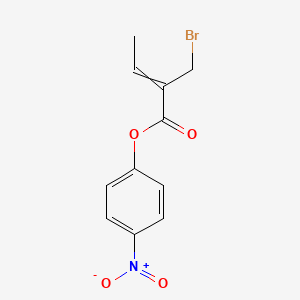
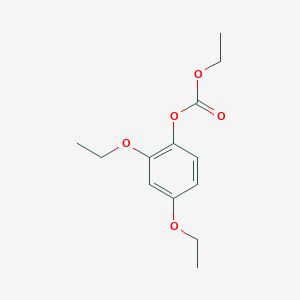
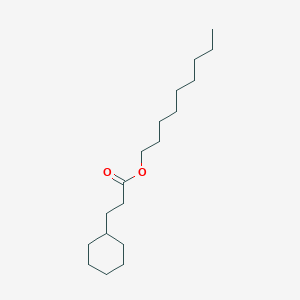
![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)
